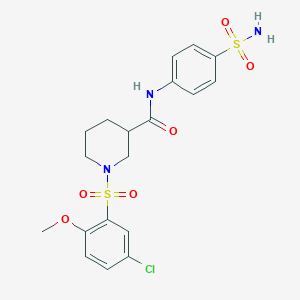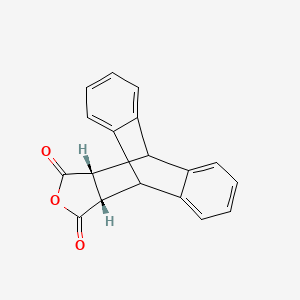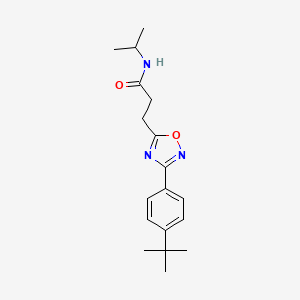
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, also known as EONA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EONA is a nitroaromatic compound that contains an oxadiazole ring, which makes it a versatile molecule for various research purposes.
科学研究应用
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has potential applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, this compound has been studied for its potential use as an imaging agent in magnetic resonance imaging (MRI) due to its ability to bind to proteins and accumulate in certain tissues.
作用机制
The mechanism of action of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that play a role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and bind to proteins. Physiologically, this compound has been shown to have anti-cancer and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments is its versatility. This compound can be used in various types of experiments, including cell culture studies, animal studies, and imaging studies. Additionally, this compound is a relatively stable compound and can be stored for long periods of time. One limitation of using this compound in lab experiments is its potential toxicity. This compound is a nitroaromatic compound, which means it can be toxic to cells at high concentrations. Therefore, researchers must be careful when handling this compound and conducting experiments with it.
未来方向
There are several future directions for research on 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, research could be conducted on the potential use of this compound as an imaging agent in MRI and other imaging techniques. Finally, studies could be conducted to better understand the mechanism of action of this compound and its interactions with proteins and other molecules.
合成方法
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline can be synthesized via a multi-step reaction process. The first step involves the reaction of 4-nitroaniline with ethyl glyoxalate to produce 4-nitrophenyl glyoxylate. The second step involves the reaction of 4-nitrophenyl glyoxylate with 3-ethyl-1,2,4-oxadiazole-5-amine to produce 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl glyoxylate. The final step involves the reduction of 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl glyoxylate with sodium dithionite to produce this compound.
属性
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-3-17-20-18(25-21-17)14-8-9-15(16(10-14)22(23)24)19-11-13-6-4-12(2)5-7-13/h4-10,19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLEAWKVBROAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)




![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
